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The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development

of novel analgesics due to its pivotal role in human pain signaling. Among the myriad of

pharmacological tools used to probe Nav1.7 function, the scorpion toxin OD1, isolated from the

venom of the Iranian yellow scorpion (Odonthobuthus doriae), has garnered significant

attention. This technical guide provides a comprehensive overview of the selectivity of the OD1
toxin for Nav1.7 channels, presenting quantitative data, detailed experimental methodologies,

and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of OD1 Selectivity
The potency of OD1 has been evaluated across a range of voltage-gated sodium channel

subtypes. The data, primarily derived from electrophysiological studies, is summarized below to

facilitate a clear comparison of its selectivity profile. The half-maximal effective concentration

(EC50) is a standard measure of a drug's potency; a lower EC50 value indicates a higher

potency.
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Nav Channel
Subtype

Reported EC50
(nM)

Species
Experimental
System

Reference

Nav1.7 4.5 Rat
Xenopus laevis

oocytes
[1]

Nav1.7 7 Rat Not Specified

Nav1.7 12 ± 3 Human CHO cells [2]

Nav1.1 > 1000 Not Specified Not Specified [3]

Nav1.2 > 1000 (> 5 µM) Rat
Xenopus laevis

oocytes
[3][4]

Nav1.3 1127 Rat
Xenopus laevis

oocytes
[1]

Nav1.4 10 Human Not Specified

Nav1.5 > 1000 (> 3 µM) Rat
Xenopus laevis

oocytes
[3]

Nav1.6 30-47 Rat Not Specified [3]

Nav1.8 > 2000 Rat
Xenopus laevis

oocytes
[1]

Key Observations from the Data:

OD1 exhibits high potency for Nav1.7, with EC50 values in the low nanomolar range.[1]

The toxin also shows considerable activity at Nav1.4 and Nav1.6 channels, indicating that

while potent, it is not exclusively selective for Nav1.7.[3]

OD1 displays significantly lower potency (over 1000-fold selective) for Nav1.1, Nav1.2,

Nav1.3, Nav1.5, and Nav1.8, with EC50 values in the micromolar range or higher.[1][3]

The Mechanism of OD1 Action on Nav1.7
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OD1 is classified as an α-scorpion toxin that modulates the gating properties of Nav channels.

Its primary mechanism of action on Nav1.7 involves the inhibition of fast inactivation.[1][5] This

is achieved by binding to the channel and trapping the voltage sensor of domain IV (DIV) in its

outward, activated state.[5] This prevents the conformational change required for fast

inactivation, leading to a prolonged influx of sodium ions upon depolarization.

This "voltage-sensor trapping" model results in several key electrophysiological changes:

Slowing of Fast Inactivation: The most prominent effect is a dramatic slowing of the current

decay during sustained depolarization.[1][2]

Persistent Sodium Current: The incomplete inactivation leads to a sustained or "persistent"

sodium current.[1]

Hyperpolarizing Shift in Activation: OD1 can cause a slight leftward shift in the voltage-

dependence of activation, meaning the channel is more likely to open at more negative

membrane potentials.[2]

The following diagram illustrates the proposed mechanism of OD1 on the Nav1.7 channel.

Nav1.7 Channel
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Nav1.7 (Inactivated State) Inactivation gate closed

Fast Inactivation
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Caption: Proposed mechanism of OD1 toxin on Nav1.7 channel gating.
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Detailed Experimental Protocols
The characterization of OD1's selectivity and mechanism of action relies heavily on

electrophysiological techniques. Below are detailed methodologies for the key experiments

cited.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis
Oocytes
This technique is widely used for expressing and characterizing ion channels.

1. Oocyte Preparation and Channel Expression:

Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically

removed.

Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

cRNA encoding the desired Nav channel α-subunit (e.g., rat Nav1.7) and auxiliary β-subunits

(e.g., β1) are co-injected into the oocytes.

Injected oocytes are incubated for 2-7 days at 18-20°C to allow for channel expression.

2. Electrophysiological Recording:

An oocyte is placed in a recording chamber continuously perfused with a standard external

solution (e.g., ND96).

Two glass microelectrodes, filled with a high potassium internal solution (e.g., 3 M KCl), are

impaled into the oocyte. One electrode measures the membrane potential, and the other

injects current.

A voltage-clamp amplifier is used to control the membrane potential and record the resulting

ionic currents.

3. Voltage Protocols:
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Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, the membrane is

depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments)

for a short duration (e.g., 50 ms).

Steady-State Inactivation: The availability of channels is assessed by applying a series of

conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) for a longer duration

(e.g., 500 ms) followed by a test pulse to a constant potential (e.g., -10 mV).

Dose-Response Analysis: To determine the EC50, increasing concentrations of OD1 are

applied to the external solution, and the effect on a specific parameter (e.g., the degree of

inactivation removal) is measured.

The following diagram outlines the general workflow for TEVC experiments.
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Caption: General experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Whole-Cell Patch-Clamp on Mammalian Cells
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This technique provides high-resolution recordings from single cells.

1. Cell Culture and Transfection:

A mammalian cell line with low endogenous sodium current (e.g., Chinese Hamster Ovary

(CHO) or Human Embryonic Kidney 293 (HEK293) cells) is used.

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

Cells are transiently or stably transfected with plasmids containing the cDNA for the human

Nav1.7 channel and any auxiliary subunits.

2. Electrophysiological Recording:

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking

the intracellular ionic composition and is brought into contact with the cell membrane.

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane

through gentle suction.

The membrane patch under the pipette is ruptured by applying further suction, establishing

the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

A patch-clamp amplifier controls the membrane voltage and records the currents flowing

across the entire cell membrane.

3. Voltage Protocols:

Similar voltage protocols as described for TEVC are used to assess channel activation,

inactivation, and the effects of OD1. For example, a step depolarization from a holding

potential of -100 mV to 0 mV can be used to elicit whole-cell inward Na+ currents.[2]

The effect of OD1 on the rate of inactivation can be quantified by measuring the ratio of the

current at a specific time point after the peak to the peak current amplitude.[2]

The diagram below illustrates the logical steps in a whole-cell patch-clamp experiment to

determine OD1's effect.
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Caption: Logical workflow for a whole-cell patch-clamp experiment.
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Conclusion
The scorpion toxin OD1 is a potent modulator of the Nav1.7 channel, primarily acting to inhibit

fast inactivation through a voltage-sensor trapping mechanism. While it also affects Nav1.4 and

Nav1.6, its significantly lower potency at other Nav channel subtypes makes it a valuable

pharmacological tool for studying the role of Nav1.7 in nociception. The detailed experimental

protocols provided herein offer a foundation for researchers aiming to further investigate the

properties of OD1 and other Nav1.7-targeting compounds. The continued exploration of such

toxins is crucial for advancing our understanding of pain pathways and for the development of

next-generation analgesics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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